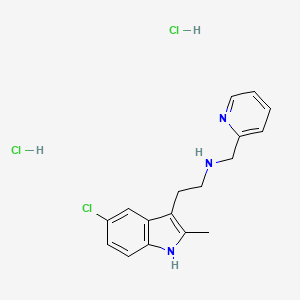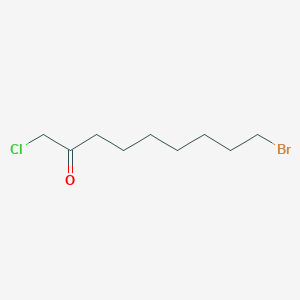
9-Bromo-1-chlorononan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-1-chlorononan-2-one, also known as Bcn, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the family of long-chain alkyl halides, which have been used in various fields of research, including organic synthesis, biochemistry, and pharmacology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 9-Bromo-1-chlorononan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.
Starting Materials
1-nonanone, Bromine, Chlorine, Sodium hydroxide, Sodium chloride, Sulfuric acid, Acetone, Diethyl ethe
Reaction
Step 1: 1-nonanone is reacted with bromine in the presence of sulfuric acid to form 9-bromo-1-nonanone., Step 2: 9-bromo-1-nonanone is reacted with chlorine in the presence of sodium hydroxide to form 9-bromo-1-chlorononan-2-one., Step 3: The crude product is purified by recrystallization from acetone and diethyl ether to obtain the final product.
Aplicaciones Científicas De Investigación
9-Bromo-1-chlorononan-2-one has been used in scientific research for various applications. One of the most significant applications is in the synthesis of novel surfactants. Surfactants are compounds that reduce the surface tension between two liquids or between a liquid and a solid. They are used in a wide range of applications, including detergents, emulsifiers, and cosmetics. The unique properties of 9-Bromo-1-chlorononan-2-one make it an ideal candidate for the synthesis of surfactants with specific properties.
Mecanismo De Acción
The mechanism of action of 9-Bromo-1-chlorononan-2-one is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and lipids, leading to changes in their conformation and function. This interaction may also result in the disruption of lipid bilayers, leading to cell membrane damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9-Bromo-1-chlorononan-2-one have not been extensively studied. However, it has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Additionally, it has been shown to have potential applications in the field of drug delivery, as it can be used to modify the properties of liposomes and other drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-Bromo-1-chlorononan-2-one is its ability to modify the properties of surfactants and lipids, making it an ideal candidate for the development of new drug delivery systems. However, its use in lab experiments is limited by its toxicity and potential for environmental harm. Additionally, its synthesis requires specialized equipment and expertise, making it difficult for researchers without access to these resources to use it in their experiments.
Direcciones Futuras
Future research on 9-Bromo-1-chlorononan-2-one should focus on its potential applications in the development of new surfactants and drug delivery systems. Additionally, further studies are needed to determine its mechanism of action and potential toxicity. Researchers should also explore the use of alternative synthesis methods that are more environmentally friendly and accessible to a wider range of researchers.
Conclusion:
In conclusion, 9-Bromo-1-chlorononan-2-one is a synthetic compound with potential applications in various fields of scientific research. Its unique properties make it an ideal candidate for the development of new surfactants and drug delivery systems. However, its use in lab experiments is limited by its toxicity and potential for environmental harm. Further research is needed to fully understand its mechanism of action and potential applications.
Propiedades
IUPAC Name |
9-bromo-1-chlorononan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrClO/c10-7-5-3-1-2-4-6-9(12)8-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRVWDGFVQUXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)CCl)CCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-1-chlorononan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

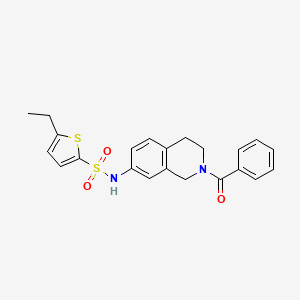
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
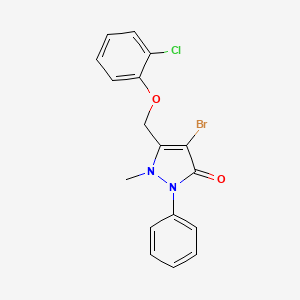
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)
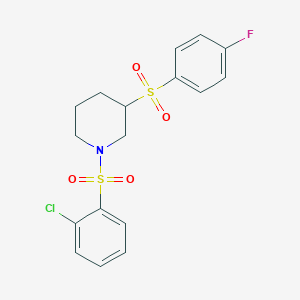
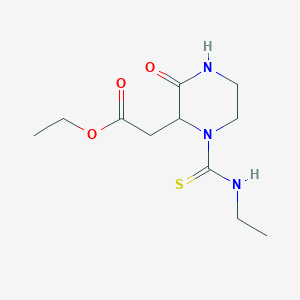
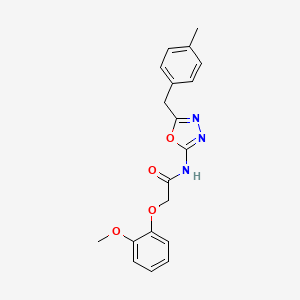
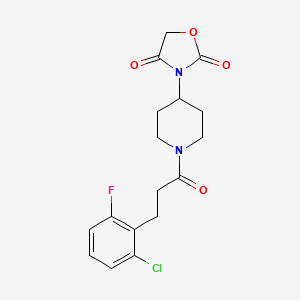
![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2898386.png)
![2-nitro-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B2898387.png)
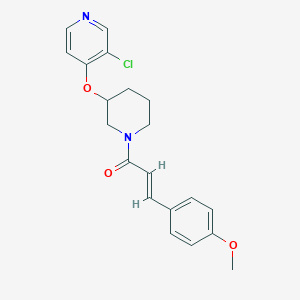
![2-(4-Fluorophenyl)sulfanyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2898390.png)
